4-(2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic compound notable for its potential pharmacological applications. This compound contains a piperazine ring, a pyrimidine ring, and a morpholine ring, which contribute to its biological activity. Its structure suggests it may interact with various molecular targets, making it of significant interest in medicinal chemistry.
The compound is synthesized through various chemical processes, typically involving multiple steps that include the formation of key intermediates. Its synthesis and characterization have been documented in several scientific publications and patents, indicating its relevance in research and development within the pharmaceutical field.
This compound can be classified under several categories:
The synthesis of 4-(2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine typically involves several key steps:
The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yields and purity. Common solvents used include dimethylformamide and tetrahydrofuran, while bases like sodium hydroxide or potassium carbonate are frequently employed to facilitate reactions.
The molecular formula for 4-(2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is , with a molecular weight of approximately 408.3 g/mol.
Property | Value |
---|---|
Molecular Formula | C19H23BrN5O |
Molecular Weight | 408.3 g/mol |
IUPAC Name | 4-(2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine |
InChI | InChI=1S/C19H23BrN5O |
InChI Key | QPOOCQYFSNSWEI-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1CC2=CC(=C(C=C2)Br)Cl)C3=NC=CC(=N3)N4CCOCC4 |
The compound can undergo various chemical reactions typical of amines and heterocycles, including:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.
The mechanism of action for 4-(2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine likely involves interaction with specific receptors or enzymes within biological systems. Its unique structural features enable it to fit into active sites of these targets, potentially modulating their activity.
The interaction pathways depend on the specific biological context but may involve:
The compound's physical properties include:
Key chemical properties include:
4-(2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine has potential applications in:
This comprehensive analysis highlights the significance of 4-(2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine in both synthetic organic chemistry and medicinal applications. Its complex structure and diverse reactivity make it a valuable candidate for further research and development in drug discovery.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4